![molecular formula C17H14Cl2N2O3 B2677059 1-(2,2-Di(furan-2-yl)ethyl)-3-(3,4-dichlorophenyl)urea CAS No. 2185590-64-9](/img/structure/B2677059.png)
1-(2,2-Di(furan-2-yl)ethyl)-3-(3,4-dichlorophenyl)urea
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Description
1-(2,2-Di(furan-2-yl)ethyl)-3-(3,4-dichlorophenyl)urea, also known as DFEU, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DFEU is a urea derivative that has been synthesized through a multistep reaction process.
Scientific Research Applications
Synthesis and Chemical Reactions
This compound is involved in the synthesis of novel pyridine and naphthyridine derivatives, showcasing its utility in creating complex organic molecules with potential applications in medicinal chemistry and material science (Abdelrazek et al., 2010). The process involves dimerization and coupling reactions that highlight the compound's versatility in organic synthesis.
Enzymatic Polymer Synthesis
The enzymatic synthesis of biobased polyesters using derivatives of furan showcases the application of such compounds in creating environmentally friendly materials. These polyesters, synthesized with the aid of enzymes, demonstrate the potential of furan derivatives in sustainable material production, contributing to the development of biobased polymers (Jiang et al., 2014).
Corrosion Inhibition
Derivatives similar to the mentioned compound have been studied for their corrosion inhibition performance, protecting metals against corrosion in acidic environments. This application is crucial in industrial processes where metal integrity is paramount, showcasing the compound's potential in material preservation (Mistry et al., 2011).
Dye-Sensitized Solar Cells
Research on phenothiazine derivatives, including furan as a conjugated linker, for use in dye-sensitized solar cells (DSSCs) indicates the relevance of such compounds in renewable energy technologies. The efficiency improvements in DSSCs highlight the potential of furan derivatives in enhancing solar energy conversion, pointing towards future applications in solar technologies (Kim et al., 2011).
properties
IUPAC Name |
1-[2,2-bis(furan-2-yl)ethyl]-3-(3,4-dichlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3/c18-13-6-5-11(9-14(13)19)21-17(22)20-10-12(15-3-1-7-23-15)16-4-2-8-24-16/h1-9,12H,10H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHDNHCOOBAFJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Di(furan-2-yl)ethyl)-3-(3,4-dichlorophenyl)urea |
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